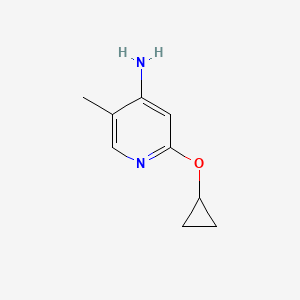
2-Cyclopropoxy-5-methylpyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-5-methylpyridin-4-amine is a chemical compound with the molecular formula C₉H₁₂N₂O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a cyclopropoxy group attached to the pyridine ring, along with a methyl group and an amine group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-5-methylpyridin-4-amine typically involves the reaction of 2-chloro-5-methyl-4-pyridinamine with cyclopropanol in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent like methanol under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-5-methylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amine group to other functional groups.
Substitution: The cyclopropoxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce secondary amines or other derivatives .
Scientific Research Applications
2-Cyclopropoxy-5-methylpyridin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-5-methylpyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropoxy-5-methylpyridine: Lacks the amine group, making it less reactive in certain chemical reactions.
2-Methoxy-5-methylpyridin-4-amine: Contains a methoxy group instead of a cyclopropoxy group, leading to different chemical properties.
2-Cyclopropoxy-4-aminopyridine: Similar structure but with different substitution patterns on the pyridine ring.
Uniqueness
2-Cyclopropoxy-5-methylpyridin-4-amine is unique due to the presence of both the cyclopropoxy and amine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-cyclopropyloxy-5-methylpyridin-4-amine |
InChI |
InChI=1S/C9H12N2O/c1-6-5-11-9(4-8(6)10)12-7-2-3-7/h4-5,7H,2-3H2,1H3,(H2,10,11) |
InChI Key |
HOKLNPUYJAPZOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















